1-Cyclohexyl-2-phenylpropanol
Description
1-Cyclohexyl-2-phenylpropanol is a secondary alcohol with a cyclohexyl group attached to the first carbon and a phenyl group on the second carbon of a propanol backbone. The presence of both cyclohexyl and phenyl groups suggests high lipophilicity, which may influence solubility, reactivity, and biological activity, such as blood-brain barrier penetration or receptor binding .
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1-cyclohexyl-2-phenylpropan-1-ol |
InChI |
InChI=1S/C15H22O/c1-12(13-8-4-2-5-9-13)15(16)14-10-6-3-7-11-14/h2,4-5,8-9,12,14-16H,3,6-7,10-11H2,1H3 |
InChI Key |
BQVVSRKZBGMAHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C2CCCCC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares 1-Cyclohexyl-2-phenylpropanol with key analogs from the evidence:
*Hypothetical data inferred from structural analogs.
Physicochemical Properties
- Solubility: Amino groups (as in 1-(Cyclohexylamino)-2-propanol) increase water solubility, whereas phenyl/cyclohexyl groups enhance lipid solubility. This trade-off impacts bioavailability and therapeutic applications .
- Reactivity: Hydroxyl groups in propanol derivatives participate in hydrogen bonding, while sulfamate or sulfonyl groups (e.g., in ) introduce electrophilic sites for alkylation or conjugation .
Research Findings and Implications
- Anticancer Potential: Nitrosoureas () show delayed hematopoietic toxicity, suggesting that 1-Cyclohexyl-2-phenylpropanol’s lipophilicity might require dose optimization to mitigate similar side effects .
- Cannabinoid Analogues: CP 47,497’s activity underscores the role of cyclohexyl-phenol interactions in receptor binding, a framework applicable to designing 1-Cyclohexyl-2-phenylpropanol derivatives for neurological targets .
- Synthetic Flexibility: Substitutions on the propanol backbone (e.g., cyclopropyl, sulfonyl) enable diverse applications, from adrenergic agents () to alkylating chemotherapeutics .
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